molecular formula C14H14N6O2 B2531745 N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1147516-50-4

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2531745
CAS No.: 1147516-50-4
M. Wt: 298.306
InChI Key: RKUFFHPGXWJMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a compound that features both indole and pyrimidine moieties. The indole structure is a common motif in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method is the reaction of 2-(1H-indol-3-yl)ethylamine with 5-nitropyrimidine-2,4-diamine under appropriate conditions. The reaction may be facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 5-amino-2,4-diaminopyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitropyrimidine component may also interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is unique due to the presence of both indole and nitropyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its dual functionality allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUFFHPGXWJMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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